molecular formula C6H5BrIN B187669 4-Bromo-2-iodoaniline CAS No. 66416-72-6

4-Bromo-2-iodoaniline

Cat. No.: B187669
CAS No.: 66416-72-6
M. Wt: 297.92 g/mol
InChI Key: HHTYEQWCHQEJNV-UHFFFAOYSA-N
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Description

4-Bromo-2-iodoaniline is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted by bromine and iodine atoms, respectively

Mechanism of Action

Target of Action

4-Bromo-2-iodoaniline is a derivative of 2-iodoaniline

Mode of Action

It’s known that it can be used in the preparation of quinolone derivatives and in the synthesis of a resin-bound sulfonamide . These reactions suggest that this compound might interact with its targets through electrophilic aromatic substitution, given the presence of the bromine and iodine substituents which are good leaving groups.

Biochemical Pathways

Given its use in the synthesis of quinolone derivatives , it might be involved in pathways related to the biological activities of quinolones, which are known to have antibacterial properties.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (29792 g/mol) and solubility, would influence its ADME properties and thus its bioavailability.

Result of Action

As a precursor in the synthesis of quinolone derivatives , its action could potentially lead to the production of compounds with antibacterial activity.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-iodoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of quinolone derivatives, which are known to interact with bacterial DNA gyrase and topoisomerase IV enzymes. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA replication and transcription processes . Additionally, this compound is involved in the preparation of resin-bound sulfonamides, which can interact with various proteins and enzymes, potentially inhibiting their activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the quinolone derivatives synthesized using this compound can interfere with bacterial cell signaling pathways, leading to altered gene expression and metabolic disruptions. These effects ultimately result in the inhibition of bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. When used in the synthesis of quinolone derivatives, this compound contributes to the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. This inhibition prevents the enzymes from supercoiling and uncoiling bacterial DNA, leading to the disruption of DNA replication and transcription . Additionally, the resin-bound sulfonamides prepared using this compound can bind to specific proteins and enzymes, inhibiting their activity and affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function can include sustained inhibition of enzyme activity and prolonged disruptions in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic or adverse effects, while higher doses can lead to significant toxicity. Threshold effects observed in studies include dose-dependent inhibition of enzyme activity and alterations in cellular metabolism . High doses of this compound can result in toxic effects, such as cellular damage, organ dysfunction, and adverse physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic processes . For instance, the quinolone derivatives synthesized using this compound can interfere with bacterial metabolic pathways, leading to disruptions in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound can affect its bioavailability and efficacy in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and enzymes, leading to more effective inhibition or activation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodoaniline can be synthesized through a halogen exchange reaction. One common method involves the reaction of 4-bromoaniline with iodine in the presence of an oxidizing agent. The reaction typically proceeds as follows: [ \text{4-Bromoaniline} + \text{Iodine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodoaniline or 4-bromo-2-aminobenzene.

    Oxidation Products: Compounds like 4-bromo-2-iodonitrobenzene.

    Reduction Products: Compounds like this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Bromo-2-iodoaniline is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of bioactive compounds.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Iodoaniline
  • 4-Bromoaniline
  • 2-Iodoaniline
  • 2,4-Dibromoaniline

Comparison: 4-Bromo-2-iodoaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For example, 4-Iodoaniline and 4-Bromoaniline have only one halogen substituent, making them less versatile in certain synthetic applications. The dual halogenation in this compound allows for more diverse chemical transformations and applications in complex molecule synthesis.

Properties

IUPAC Name

4-bromo-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYEQWCHQEJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356418
Record name 4-Bromo-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66416-72-6
Record name 4-Bromo-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66416-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 900 mL of MeOH and 100 mL water 4-bromoaniline (40.0 g, 0.232 mol) was added and the resulting solution was cooled in an ice bath. To this 35 mL of concentrated H2SO4 was added followed by a 1 M solution of ICl (255 mL 0.232 mol) in CH2Cl2. The bath was then removed and the reaction was stirred overnight. The volatiles were then removed by rotary evaporation, 200 mL of ice water was added to the product along with 500 mL CH2Cl2. The mixture was made strongly basic with 1 M NaOH and then extracted (3×CH2Cl2). The combined extracts were dried with Na2SO4 and then concentrated and dried in vacuo to give 2-iodo-4-bromoaniline. 1H-NMR (400 MHz, CDCl3): δ 4.1 (s, 2H, NH), 6.60 (m, 1H, NCH), 7.22 (m, 1H, CHCH), 7.77 (s, 1H, ICCHCBr). The crude product was then added to a mixture of acetyl chloride (36.0 g, 0.472 mol) and pyridine (56.0 g, 0.708 mol) in 1 L of dry THF cooled in an ice bath. The bath was then removed and the resulting mixture was stirred at room temperature overnight. THF was removed by rotary evaporation and then 400 mL of ice water was added. The product was extracted with CH2Cl2 (3×300 mL) and then the layers were combined and dried with Na2SO4. Silica column chromatography using mixtures of EtOAc and hexanes gave 12 g of 2-Iodo-4-bromoacetanilide. 1H-NMR (400 MHz, CDCl3): δ=2.24 (s, 3H, CH3), 7.39 (s, 1H, NH), 7.46 (d, 8.4 Hz, 1H, BrCCH), 7.90 (s, 1H, ICCHCBr), 8.13 (d, 8.0 Hz, 1H, NCCH).
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
water 4-bromoaniline
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
255 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-aniline (500 g, 2.90 mol, 2.0 equiv, Saibain Chem) in cyclohexane (2.5 L) was added iodine (368 g, 1.45 mol, 1.0 equiv, Qualigens) and the mixture was heated at 50° C. After 30 min, the reaction mixture became homogenous. 30% aqueous hydrogen peroxide solution (250 mL, Spectrochem) was added to the reaction mixture. The reaction was heated for 4 h at 50° C. The reaction was cooled to room temperature, diluted with ethyl acetate (5.0 L) and washed with aqueous sodium-sulphite (2.5 Kg in 4.0 L) solution. The organic layer was washed with water (3.0 L) and brine (3.0 L) dried over magnesium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was purified by column chromatography (silica gel; mesh size 60-120, elution 0-20% ethyl acetate and hexanes) to get 4-bromo-2-iodoaniline (650 g, 75.0%), as off white solid. TLC solvent system: 100% hexanes. Product's Rf: 0.6. MS (ESI, positive ion) m/z: 297.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 7.72 (d, J=2.5 Hz, 1H), 7.23 (dd, J=8.4, 2.1 Hz, 1H), 6.62 (d, J=8.3 Hz, 1H), 4.09 (s, 2H).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
368 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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